molecular formula C11H6N4O2 B5596612 2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE

2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE

Cat. No.: B5596612
M. Wt: 226.19 g/mol
InChI Key: LZHIAJOVHBSVSQ-UHFFFAOYSA-N
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Description

2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE is a complex organic compound with the molecular formula C11H6N4O2 It is known for its unique structure, which includes a cyclopenta[b]pyran ring system with multiple cyano groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of malononitrile with cyclopentanone in the presence of ammonium acetate can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst usage are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano groups can form strong interactions with active sites, influencing biochemical pathways. Its unique structure allows it to modulate various biological processes, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-3,4,4(5H)-TRICARBONITRILE: Similar structure but with different functional groups.

    2-AMINO-3-CYANO-4H-PYRAN DERIVATIVES: These compounds share the pyran ring system but differ in the number and position of cyano groups.

Uniqueness

2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE is unique due to its multiple cyano groups and the specific arrangement of functional groups

Properties

IUPAC Name

2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O2/c12-3-6-10(15)17-8-2-1-7(16)9(8)11(6,4-13)5-14/h1-2,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHIAJOVHBSVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1OC(=C(C2(C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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